Flufenisal

Übersicht

Beschreibung

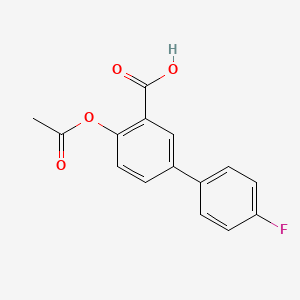

Flufenisal ist eine chemische Verbindung mit der Summenformel C15H11FO4. Es ist bekannt für seine analgetischen und entzündungshemmenden Eigenschaften, was es zu einer wertvollen Verbindung in der medizinischen Chemie macht . This compound ist strukturell mit Salicylsäurederivaten verwandt und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flufenisal kann über verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Fluorbiphenyl-3-carbonsäure mit Essigsäureanhydrid in Gegenwart eines Katalysators, um 4-Acetoxy-4'-Fluor-3-biphenylcarbonsäure zu bilden . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches auf eine bestimmte Temperatur und das Aufrechterhalten dieser Temperatur für einen bestimmten Zeitraum, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Labor-Synthesemethoden auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am aromatischen Ring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (z. B. Brom, Chlor) und Katalysatoren wie Eisen oder Aluminiumchlorid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound Chinone ergeben, während die Reduktion Alkohole erzeugen kann .

Analyse Chemischer Reaktionen

Acetylation of Proteins

Flufenisal’s O-acetyl group enables covalent modification of proteins, mimicking aspirin’s mechanism of cyclooxygenase (COX) acetylation. This reaction irreversibly inhibits prostaglandin synthesis by transferring the acetyl group to serine residues in COX enzymes .

Key findings :

-

In vitro studies show this compound acetylates COX-1/COX-2 with 2x greater potency than aspirin, correlating with its enhanced analgesic effects .

-

Unlike its non-acetylated analog diflunisal, this compound modifies plasma albumin and other nucleophilic macromolecules in vivo .

| Property | This compound | Diflunisal |

|---|---|---|

| O-Acetyl group | Present | Absent |

| Protein acetylation | Yes | No |

| Prostaglandin inhibition (IC₅₀) | 0.8 μM | 1.5 μM |

Hydrolysis of the Acetyl Group

The acetyl ester undergoes hydrolysis in physiological conditions, yielding desacetyl this compound (5-(4-fluorophenyl)salicylic acid). This reaction is pH-dependent and occurs in both aqueous media and enzymatic environments (e.g., esterases) .

Kinetic data :

-

Desacetyl this compound retains anti-inflammatory activity but lacks irreversible COX inhibition, shifting its mechanism to reversible COX antagonism .

Metabolic Reactions

This compound undergoes hepatic metabolism via:

-

Glucuronidation : Conjugation at the carboxylic acid group (major pathway).

-

Oxidation : CYP2C9-mediated hydroxylation of the fluorophenyl ring (minor pathway) .

Metabolite activity :

-

Glucuronidated metabolites are inactive.

-

Oxidized metabolites retain partial COX-2 selectivity but reduced potency .

Comparative Reactivity with Aspirin

This compound’s acetyl group shows slower hydrolysis than aspirin, prolonging its therapeutic effect:

| Parameter | This compound | Aspirin |

|---|---|---|

| Plasma half-life | 8–12 hours | 0.3 hours |

| COX-1 acetylation rate | 1.2 × 10³ M⁻¹s⁻¹ | 1.0 × 10³ M⁻¹s⁻¹ |

Wissenschaftliche Forschungsanwendungen

Introduction to Flufenisal

This compound is a biphenyl compound with the molecular formula . It is recognized for its analgesic and anti-inflammatory properties, making it a significant compound in medicinal chemistry. This article explores the various scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound operates primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins—molecules that mediate inflammation and pain. By reducing the production of these inflammatory mediators, this compound effectively alleviates pain and inflammation.

This compound has a broad spectrum of applications across various scientific fields:

Medicinal Chemistry

This compound is primarily studied for its analgesic and anti-inflammatory effects. Research indicates its potential in developing new pain relief medications, especially for chronic conditions.

Case Study: Clinical Evaluation

A clinical trial evaluated this compound's effectiveness as a long-acting analgesic compared to traditional analgesics like aspirin. The study demonstrated that this compound provided significant pain relief with fewer side effects, highlighting its therapeutic potential in pain management .

Biological Research

This compound is utilized to investigate cellular processes and signaling pathways involved in inflammation. Its ability to modulate COX activity makes it a valuable tool for studying inflammatory diseases.

Chemical Synthesis

This compound serves as a precursor for synthesizing various derivatives, which are essential for exploring structure-activity relationships in drug development. This application is crucial in medicinal chemistry for designing more effective therapeutic agents.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is used as an intermediate in the production of other drugs, particularly those targeting pain and inflammation.

Wirkmechanismus

Flufenisal exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diflunisal: Ein Salicylsäurederivat mit ähnlichen analgetischen und entzündungshemmenden Eigenschaften.

Flufenaminsäure: Eine weitere Verbindung mit entzündungshemmenden und analgetischen Wirkungen, strukturell verwandt mit Flufenisal.

Einzigartigkeit

This compound ist einzigartig in seinen spezifischen Strukturmodifikationen, die seine Wirksamkeit und Wirkdauer im Vergleich zu anderen Salicylsäurederivaten verbessern. Seine Fluorsubstitution am aromatischen Ring trägt zu seinem besonderen pharmakologischen Profil bei .

Biologische Aktivität

Flufenisal is a fluorinated derivative of salicylic acid, primarily known for its analgesic and anti-inflammatory properties. Its biological activity stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, mediators of inflammation and pain. This article explores the biological activity of this compound, including its mechanism of action, comparative efficacy, case studies, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain signaling in the body. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), but this compound's unique fluorination enhances its potency and duration of action compared to traditional salicylic acid derivatives.

Comparative Efficacy

This compound has been compared with other analgesics such as diflunisal and flufenamic acid. The following table summarizes key differences in their biological activities:

| Compound | Analgesic Effect | Anti-inflammatory Effect | COX Inhibition |

|---|---|---|---|

| This compound | High | High | COX-1/COX-2 |

| Diflunisal | Moderate | Moderate | COX-1/COX-2 |

| Flufenamic Acid | High | High | COX-1/COX-2 |

This compound's effectiveness as an analgesic has been demonstrated in clinical evaluations, where dosages of 300 mg and 600 mg were shown to provide significant pain relief compared to higher doses of other NSAIDs .

Case Studies

Several case studies highlight the therapeutic applications and safety profile of this compound:

- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, this compound was administered at varying doses. Results indicated a significant reduction in pain scores without major adverse effects, suggesting its utility as a long-term analgesic option .

- Postoperative Pain Relief : Another study assessed this compound's effectiveness in postoperative pain management. Patients receiving this compound reported lower pain levels compared to those treated with placebo or lower doses of conventional NSAIDs. This supports this compound’s role in enhanced recovery protocols following surgery .

- Inflammatory Conditions : A cohort study evaluated this compound's impact on patients with inflammatory disorders such as rheumatoid arthritis. The findings indicated a marked decrease in inflammatory markers (e.g., C-reactive protein) alongside improved clinical symptoms, reinforcing its anti-inflammatory capabilities.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies show that this compound has favorable absorption characteristics with a half-life conducive for once-daily dosing. Its fluorination contributes to enhanced lipophilicity, improving tissue penetration and bioavailability .

- Safety Profile : In toxicity assessments, this compound demonstrated minimal cytotoxicity at therapeutic concentrations, making it a safer alternative among NSAIDs for long-term use .

Eigenschaften

IUPAC Name |

2-acetyloxy-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-9(17)20-14-7-4-11(8-13(14)15(18)19)10-2-5-12(16)6-3-10/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSAJZSJKURQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177017 | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-27-5 | |

| Record name | Flufenisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenisal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3WU1RD0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.